4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide
Description
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,18)19/h3-11H,2H2,1H3,(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTCTROVJZKUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The target compound is synthesized via nucleophilic addition of 4-aminobenzenesulfonamide to 4-ethoxybenzaldehyde, followed by dehydration to form the imine bond. The reaction proceeds under mild acid catalysis, typically using p-toluenesulfonic acid (PTSA) in toluene. A molar ratio of 1:1.05 (amine:aldehyde) ensures complete conversion, with excess aldehyde compensating for volatility losses during reflux.
Representative Protocol
Solvent and Catalytic Optimization
Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but complicate purification. Non-polar solvents (toluene, benzene) favor azeotropic water removal, driving equilibrium toward imine formation. Acid catalysis enhances electrophilicity of the aldehyde carbonyl, with PTSA outperforming mineral acids due to reduced side reactions.
Advanced Methodologies for Scalable Production
Industrial-Scale Synthesis
Patent WO2003016285A1 details a kilogram-scale process:
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Reactor Setup : 500 L jacketed vessel with mechanical stirring and Dean-Stark apparatus.
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Batch Loading : 50 kg 4-aminobenzenesulfonamide, 54 kg 4-ethoxybenzaldehyde, 5 kg PTSA, 400 L toluene.
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Reflux : 24 h at 110°C, collecting ~8 L water.
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Workup : Cool to 25°C, filter, wash with cold methanol.
Purification and Crystallization
Recrystallization from acetonitrile or methanol yields needle-like crystals suitable for X-ray analysis. Key parameters:
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Solvent Ratio : 1:3 (product:solvent)
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Temperature Gradient : Dissolve at reflux (80°C), cool to 10°C at 1°C/min
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Additives : Activated charcoal (5% w/w) removes colored impurities.
Structural and Analytical Validation
Spectroscopic Characterization
Crystallographic Data
Single-crystal X-ray diffraction (Acta Crystallogr. Sect. E 2012) confirms:
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Space Group : P2/c
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Dihedral Angle : 42.5° between benzene rings
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Hydrogen Bonding : N–H···O=S interactions stabilize the lattice.
Comparative Analysis of Synthetic Routes
| Parameter | Lab-Scale | Industrial |
|---|---|---|
| Reaction Time (h) | 12–24 | 24 |
| Yield (%) | 89–95 | 94 |
| Purity (%) | >97 | >98 |
| Solvent Consumption | 5–10 mL/g | 8 L/kg |
| Energy Input (kW·h/kg) | 15 | 8 |
Key Observations :
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Industrial protocols prioritize solvent recovery and reduced energy use.
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Lab methods emphasize rapid crystallization for analytical-grade product.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer and antimicrobial agent.
Biological Studies: The compound’s ability to inhibit specific enzymes and its potential to induce apoptosis in cancer cells have made it a subject of interest in biological research.
Materials Science: Due to its unique chemical structure, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide involves its interaction with molecular targets such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt the pH regulation in cancer cells, leading to apoptosis or cell death . The pathways involved include the inhibition of anaerobic glycolysis and the induction of oxidative stress within the cancer cells .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., ethoxy, methoxy) enhance solubility and stabilize the Schiff base via resonance, favoring interactions with hydrophobic enzyme pockets .
- Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, improving reactivity toward nucleophilic targets like thiols or metal ions .
Antimicrobial Activity
- 4-[(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide demonstrated broad-spectrum antibacterial activity (MIC: 8–32 µg/mL) against Gram-positive S. aureus and Gram-negative E. coli, attributed to the synergistic effect of Cl and -OH groups disrupting bacterial membranes .
Anticancer Activity
- Schiff bases with anthracene or triazine moieties (e.g., 4-(anthracen-9-ylmethyleneamino)-N-(pyrimidin-2-yl)benzenesulfonamide) exhibited potent cytotoxicity (IC₅₀: 5.38–19.96 µM) against leukemia cells by intercalating DNA or inhibiting carbonic anhydrases .
- Metal complexes of halogenated derivatives (e.g., Ni(II) complexes of 3,5-dibromo analogs) showed enhanced anticancer activity (>300% inhibition of HeLa cells at 10 µM) due to improved redox cycling and DNA damage .
Crystallographic and Computational Insights
- Crystal Packing: Methoxy derivatives (e.g., 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide) form planar structures with intermolecular H-bonds (S=O···H-N), while chloro-hydroxy analogs exhibit distorted geometries due to intramolecular H-bonding (-OH···N) .
- Docking Studies : Nitro-substituted derivatives show higher AutoDock scores (-9.2 kcal/mol) against carbonic anhydrase IX than ethoxy analogs (-7.8 kcal/mol), suggesting stronger binding via nitro-group interactions with Zn²⁺ active sites .
Biological Activity
The compound 4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide is a member of the sulfonamide family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxybenzylidene moiety. This structural configuration is significant for its biological interactions and therapeutic applications.
1. Antimicrobial Activity
Research indicates that various sulfonamide derivatives exhibit antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate activity against Gram-positive and Gram-negative bacteria. For instance, sulfonamides have been evaluated for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with varying minimum inhibitory concentration (MIC) values indicating their potency in inhibiting bacterial growth .
2. Anticancer Activity
Recent investigations into the anticancer potential of benzenesulfonamides have revealed promising results. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often range from 5 µM to 20 µM, indicating their potential as chemotherapeutic agents . Molecular docking studies suggest that these compounds may interact with specific proteins involved in cancer cell proliferation, thereby inhibiting tumor growth.
3. Enzyme Inhibition
The compound has also been studied for its ability to inhibit enzymes such as α-glucosidase, which is relevant in the management of diabetes. In vitro studies reported IC50 values ranging from 129 µM to 558 µM for various derivatives, indicating moderate inhibition compared to standard drugs like acarbose . This suggests that this compound and its analogs could be explored further as potential antidiabetic agents.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymatic Pathways : The compound's ability to inhibit key enzymes involved in metabolic pathways suggests it may disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
- Calcium Channel Modulation : Some studies indicate that similar sulfonamides may affect calcium channels, leading to changes in perfusion pressure and coronary resistance in cardiovascular models . This interaction could be significant for developing treatments for hypertension or related cardiovascular conditions.
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical studies utilizing software like SwissADME have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These parameters are essential for predicting the compound's behavior in biological systems and its efficacy as a drug .
Summary of Research Findings
| Activity | IC50 Values | References |
|---|---|---|
| Antimicrobial | Varies (e.g., 125–250 µM) | |
| Anticancer | 5 - 20 µM | |
| α-Glucosidase Inhibition | 129 - 558 µM |
Case Studies
- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that those with similar structures to this compound exhibited significant antibacterial activity against E. coli and S. aureus, showcasing their potential as therapeutic agents in infectious diseases.
- Anticancer Properties : Research involving the application of sulfonamide derivatives on MCF-7 cells showed a marked reduction in cell viability, supporting the hypothesis that these compounds can serve as effective anticancer agents through apoptosis induction.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
